4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-12H,3-4,15-16H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJWUQLFGFALCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: The benzothiazole core can be synthesized through cyclization reactions involving 2-aminobenzenethiol and various aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Cyanogen bromide, sulfamoyl chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted benzothiazoles
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its sulfamoyl and cyanoethyl substituents. These functional groups enhance its pharmacological properties, making it a candidate for drug development targeting various diseases.
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. The naphthalene and thiazole components are known to interact with biological targets involved in cancer progression, suggesting that this compound may also demonstrate similar properties .
- Antimicrobial Properties : The presence of the sulfamoyl group is linked to antimicrobial activity. Studies have shown that sulfamoyl derivatives can inhibit the growth of bacteria and fungi, indicating potential applications in treating infections .
Biological Studies
The compound's unique structure allows for exploration in biological systems, particularly in enzyme inhibition and receptor binding studies.
- Enzyme Inhibitors : Compounds with thiazole rings have been explored as inhibitors of various enzymes involved in metabolic pathways. This compound may serve as a lead structure for developing specific enzyme inhibitors .
- Receptor Modulation : The naphthalene moiety can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Investigating its effects on neurotransmitter systems could reveal new therapeutic avenues for neurological disorders .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of sulfamoyl derivatives on human cancer cell lines. The results indicated that compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide exhibited significant growth inhibition at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of various sulfamoyl compounds were assessed against common pathogens. The results showed that these compounds effectively inhibited bacterial growth, supporting their potential use as antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
Benzothiazole-2-thiol: Known for its use in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Exhibits anti-cancer and anti-inflammatory properties.
Uniqueness
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bis(2-cyanoethyl)sulfamoyl group enhances its potential as an enzyme inhibitor and its ability to interact with biological macromolecules .
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS No. 325988-48-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of naphtho[1,2-d][1,3]thiazole derivatives with sulfamoyl chlorides and bis(2-cyanoethyl)amine. The synthetic pathway ensures the introduction of functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, a related compound demonstrated potent inhibition against various cancer cell lines, including HepG2, with an IC50 value of 1.30 μM . The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Apoptosis induction, G2/M arrest |
| FNA | SAHA | 17.25 | - |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. Testing methods included broth microdilution assays following CLSI guidelines, revealing promising results against Staphylococcus aureus and Escherichia coli .
Analgesic and Anti-inflammatory Properties
Research indicates that thiazole-containing compounds can exhibit analgesic and anti-inflammatory effects. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways .
Case Studies
- Antitumor Efficacy : A study involving a closely related thiazole derivative showed a tumor growth inhibition (TGI) of 48.89% in xenograft models compared to standard treatments . This highlights the potential for clinical applications in oncology.
- Antimicrobial Testing : In vitro tests demonstrated significant antibacterial activity of thiazole derivatives against resistant strains, suggesting that modifications to the sulfamoyl moiety could enhance efficacy .
Q & A
Q. What are the key synthetic routes for preparing 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of the naphthothiazole moiety via condensation of 2-aminobenzenethiol with aldehydes/ketones, followed by cyclization .
Sulfamoylation : Reacting the naphthothiazole intermediate with bis(2-cyanoethyl)sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
Coupling Reaction : Amide bond formation between the sulfamoyl intermediate and benzamide derivatives using coupling agents like EDCI or DCC .
Critical Parameters : Solvent polarity (DMF or dichloromethane), temperature control (<10°C for sulfamoylation), and stoichiometric ratios (1:1.2 for sulfamoyl chloride) to minimize side products .
Q. How is the compound characterized structurally and functionally?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirms proton environments (e.g., naphthothiazole aromatic protons at δ 7.5–8.5 ppm) and sulfamoyl group integration .
- IR : Identifies sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹) groups .
- Chromatography :
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ~550–600 m/z) .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer :
- Antimicrobial Testing : Disk diffusion assays against S. aureus and E. coli (zone of inhibition >15 mm considered significant) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF7, HeLa) with IC50 values <10 µM indicating potency .
Example Data Table :
| Activity Type | Test Model | Assay | Result |
|---|---|---|---|
| Antimicrobial | S. aureus | Disk Diffusion | 18 mm inhibition |
| Anticancer | MCF7 cells | MTT Assay | IC50 = 8.2 µM |
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against DprE1 (tuberculosis target) or kinases (cancer pathways) using fluorescence-based assays .
- Molecular Docking : Predict binding affinity to enzymes (e.g., sulfamoyl group interaction with catalytic residues) .
- Western Blotting : Validate pathway modulation (e.g., apoptosis markers like caspase-3) .
Note : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., serum concentration in cell culture) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?
- Methodological Answer :
- Substituent Variation : Compare cyanoethyl (current) vs. methyl/ethyl groups on sulfamoyl nitrogen to alter lipophilicity .
- Scaffold Hybridization : Fuse naphthothiazole with pyridine or quinoline rings to improve target selectivity .
Key Finding : Bulkier substituents on sulfamoyl groups reduce bacterial resistance but may lower solubility .
Q. How should researchers address contradictions in biological data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize protocols (e.g., cell passage number, media composition) .
- Purity Analysis : Use LC-MS to rule out impurities >98% .
- Meta-Analysis : Compare data across analogs (e.g., 4-nitrobenzamide derivatives show consistent IC50 trends) .
Q. What computational approaches predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 inhibition .
- Molecular Dynamics : Simulate blood-brain barrier penetration (critical for CNS targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
